molecular formula C21H17NO6 B4845995 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate

4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate

Cat. No.: B4845995
M. Wt: 379.4 g/mol
InChI Key: DYVUWJFWXLVXBE-UHFFFAOYSA-N
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Description

4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is an organic compound with the molecular formula C21H17NO6. It is known for its applications in various scientific research fields due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate typically involves the esterification of 4-nitrophenol with 4-[(2-methoxyphenoxy)methyl]benzoic acid. This reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions using similar reagents and conditions as in laboratory synthesis. The process would be optimized for yield and purity, with considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 4-Aminophenyl 4-[(2-methoxyphenoxy)methyl]benzoate.

    Substitution: Various substituted esters depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate involves its interaction with various molecular targets depending on the specific application. For instance, in biochemical assays, it acts as a substrate for esterases, which hydrolyze the ester bond to release 4-nitrophenol, a chromogenic product that can be easily detected .

Comparison with Similar Compounds

Similar Compounds

    4-Nitrophenyl acetate: Another nitrophenyl ester used in similar biochemical assays.

    4-Nitrophenyl benzoate: A simpler ester with similar reactivity but lacking the methoxyphenoxy group.

Uniqueness

4-Nitrophenyl 4-[(2-methoxyphenoxy)methyl]benzoate is unique due to the presence of both the nitrophenyl and methoxyphenoxy groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various research applications .

Properties

IUPAC Name

(4-nitrophenyl) 4-[(2-methoxyphenoxy)methyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO6/c1-26-19-4-2-3-5-20(19)27-14-15-6-8-16(9-7-15)21(23)28-18-12-10-17(11-13-18)22(24)25/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYVUWJFWXLVXBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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